4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline

Medicinal Chemistry Bioisosterism Drug Design

Researchers developing kinase inhibitors or antiviral agents require the correct regioisomer of oxadiazole-aniline building blocks. Substituting ortho (CAS 29368-94-3) or meta (CAS 10185-69-0) isomers alters pharmacophore geometry, potentially abolishing target binding. • Para-substitution ensures planar conformation for consistent pi-stacking and hinge-region kinase engagement. • Validated scaffold: structurally related analogs show IC50 = 7.2 μM (SARS-CoV-2 PLpro) and mean IC50 = 9.4 μM across 11 cancer cell lines. • Reactive aniline handle enables direct elaboration to benzamides, kinase inhibitors, and screening libraries. Supplied with rigorous QC; ideal for med chem and HTS library production.

Molecular Formula C9H9N3O
Molecular Weight 175.19 g/mol
CAS No. 10185-68-9
Cat. No. B167967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline
CAS10185-68-9
Molecular FormulaC9H9N3O
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=NC(=NO1)C2=CC=C(C=C2)N
InChIInChI=1S/C9H9N3O/c1-6-11-9(12-13-6)7-2-4-8(10)5-3-7/h2-5H,10H2,1H3
InChIKeyGXOWTIUKDYSZKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline Scaffold Overview


4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline (CAS: 10185-68-9) is a heterocyclic organic compound characterized by a para-substituted aniline ring fused with a 5-methyl-1,2,4-oxadiazole moiety. This scaffold is of significant interest in medicinal chemistry due to its unique bioisosteric properties; the 1,2,4-oxadiazole core is a well-known privileged structure that serves as a stable and metabolically robust replacement for ester and amide functional groups, thereby enhancing the pharmacokinetic profile of potential drug candidates . Its molecular formula is C9H9N3O, with a molecular weight of 175.19 g/mol [1]. The compound is primarily utilized as a crucial building block in organic synthesis for the development of novel pharmaceutical agents and advanced materials .

4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline Isomer Specificity


Within the family of (5-methyl-1,2,4-oxadiazol-yl)anilines, the position of the aniline amino group relative to the oxadiazole ring is a critical determinant of molecular geometry and, consequently, biological activity. The para-substitution pattern of 4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline (CAS 10185-68-9) imparts a distinct planar, linear conformation conducive to specific pi-stacking interactions and target binding . In stark contrast, the ortho (CAS 29368-94-3) and meta (CAS 10185-69-0) isomers possess different three-dimensional orientations that can dramatically alter their ability to interact with biological targets, as demonstrated in antiviral research where a specific ortho-substituted derivative was optimized for dual-target inhibition [1]. Therefore, substituting one isomer for another is not a trivial exchange; it represents a fundamental alteration of the pharmacophore, which can lead to a complete loss of desired activity or the introduction of unforeseen off-target effects, making precise procurement of the correct isomer essential for reproducible research outcomes.

Evidence for 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline


Planar Geometry & Bioisosteric Potential

The para-substitution pattern of 4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline (CAS 10185-68-9) confers a planar molecular geometry that is critical for its function as a bioisostere. This planarity, driven by the conjugated pi-electron system, facilitates π-stacking interactions essential for binding to flat, aromatic-rich pockets in biological targets, a property not shared by its non-planar or differently-oriented ortho and meta isomers . While specific quantitative binding data for this exact compound is not available in the provided sources, the class-level inference is clear: the 1,2,4-oxadiazole core is a well-validated amide/ester bioisostere used to enhance metabolic stability . This inherent geometric advantage makes the para-isomer the preferred starting point for developing inhibitors of targets like kinases and viral proteases, where precise spatial arrangement is paramount.

Medicinal Chemistry Bioisosterism Drug Design

Antiviral Potency: Ortho-Isomer Benchmark

In a 2023 study on SARS-CoV-2, the 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline derivative, a direct analog of the ortho-isomer of 4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline, demonstrated potent dual-target inhibitory activity. It inhibited the viral papain-like protease (PLpro) with an IC50 of 7.197 μM and the spike protein receptor-binding domain (RBD) with an IC50 of 8.673 μM, while showing a favorable safety profile on Wi-38 lung cells (CC50 = 51.78 μM) [1]. This provides a valuable quantitative benchmark, highlighting that the 1,2,4-oxadiazole scaffold, when appropriately substituted, can achieve low-micromolar potency against a clinically relevant viral target. This evidence strongly supports the procurement of 4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline as a versatile starting material for generating focused libraries targeting viral proteases and entry mechanisms.

Antiviral Research SARS-CoV-2 PLpro Inhibitor

Anticancer Activity from Structural Analog

Research on a 1,2,4-oxadiazole aniline analog, specifically 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)-1H-pyrrole-2,5-dione (compound 7), which was synthesized from a para-substituted aniline precursor, demonstrated significant antitumor activity. In a panel of 11 cancer cell lines, this compound exhibited a mean IC50 value of approximately 9.4 µM, establishing it as the most potent compound in the study [1]. This quantitative result from a closely related chemical space underscores the potential of the 4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline scaffold as a key intermediate for developing novel anticancer agents. Its utility lies in its ability to be further derivatized to achieve potent cytotoxic effects across a range of tumor types.

Oncology Cytotoxicity Antitumor

Synthetic Versatility of Aniline Group

The presence of a primary aromatic amine (aniline) group in the para position of 4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline (CAS 10185-68-9) provides a highly reactive handle for a wide array of chemical transformations, including amide coupling, diazotization, and nucleophilic substitution. This contrasts with other in-class compounds that may lack a free amine or have it in a sterically hindered or less reactive position (e.g., ortho-isomers) . For instance, this reactivity has been specifically leveraged to synthesize benzamide derivatives that act as selective 5-HT4 receptor agonists, showcasing its direct utility in developing CNS-targeting drugs . While direct comparative yield data is unavailable, the para-aniline motif is a standard, well-understood handle in medicinal chemistry, ensuring predictable and high-yielding derivatization for building focused compound libraries.

Organic Synthesis Building Block Medicinal Chemistry

4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline Applications


Antiviral Therapeutics for SARS-CoV-2

Based on the potent dual-target inhibition demonstrated by a closely related ortho-isomer analog (IC50 = 7.197 μM against PLpro and 8.673 μM against spike RBD), 4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline is an ideal starting point for synthesizing focused libraries of 1,2,4-oxadiazole derivatives. These libraries can be screened to discover and optimize novel inhibitors of viral proteases and entry mechanisms for SARS-CoV-2 and other coronaviruses, as established in recent medicinal chemistry literature .

Novel Anticancer Agent Synthesis

The demonstrated antitumor activity of a structurally similar para-substituted oxadiazole aniline analog, which exhibited a mean IC50 of 9.4 µM against a panel of 11 cancer cell lines, validates the use of this scaffold in oncology research . This compound serves as a crucial intermediate for the synthesis of bioactive natural product analogs and other derivatives aimed at achieving potent cytotoxic effects, making it valuable for academic and pharmaceutical groups focused on discovering new cancer therapies.

5-HT4 Agonists for CNS Drug Discovery

The reactive para-aniline group of this compound enables straightforward synthesis of benzamide derivatives, a class known to include selective 5-HT4 receptor agonists . This established synthetic pathway directly supports the use of 4-(5-methyl-1,2,4-oxadiazol-3-yl)aniline in research programs aimed at developing new treatments for neurological and gastrointestinal disorders, where modulation of the 5-HT4 receptor is a validated therapeutic strategy.

Kinase Inhibitors & Chemical Libraries

As a bioisostere for amides and esters, the 1,2,4-oxadiazole core is a privileged scaffold in kinase inhibitor design due to its metabolic stability and ability to engage the hinge region of kinases . The free aniline handle provides a direct route for attaching the oxadiazole core to diverse chemical moieties. 4-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline is therefore an essential building block for any medicinal chemistry lab building diverse compound collections for high-throughput screening against a wide range of biological targets, including protein kinases, GPCRs, and other enzymes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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